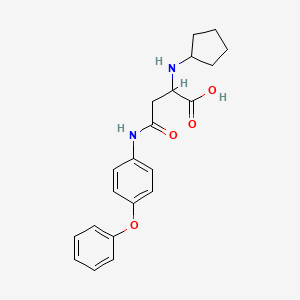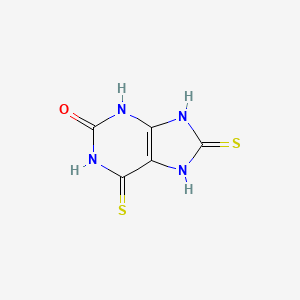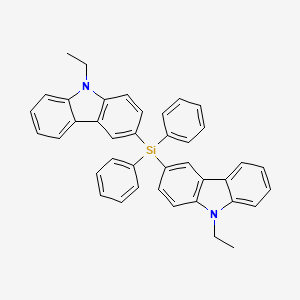
Bis(9-ethyl-3-carbazolyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(9-éthyl-3-carbazolyl)diphénylsilane: is a chemical compound with the molecular formula C40H34N2Si and a molecular weight of 570.816 g/mol . It is known for its unique structural properties, which include a silicon atom bonded to two diphenyl groups and two 9-ethyl-3-carbazolyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-éthyl-3-carbazolyl)diphénylsilane typically involves the reaction of 9-ethyl-3-carbazole with diphenyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Bis(9-éthyl-3-carbazolyl)diphénylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bis(9-éthyl-3-carbazolyl)diphénylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives. Substitution reactions can result in various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(9-éthyl-3-carbazolyl)diphénylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine:
Industry: In industry, Bis(9-éthyl-3-carbazolyl)diphénylsilane is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it valuable in the development of new materials with tailored properties .
Mechanism of Action
The mechanism of action of Bis(9-éthyl-3-carbazolyl)diphénylsilane involves its ability to interact with other molecules through its silicon atom and carbazole groups. The silicon atom can form bonds with various nucleophiles, while the carbazole groups can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to act as a versatile building block in the synthesis of complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds:
- Bis(2-éthylhexyl)diphénylsilane
- Bis(2-cyclohexylethyl)diphénylsilane
- Bis(4-biphenylyl)diphénylsilane
- Bis(9-xanthenyl)diphénylsilane
- Bis(diphenylmethyl)diphénylsilane
- Bis(3-(trifluoromethyl)phényl)diphénylsilane
- Bis(2,3,4,5-tétrachlorophényl)diphénylsilane
- Bis(phényléthynyl)diphénylsilane
- Bis(2,3,4,5,6-pentafluorophényl)diphénylsilane
- Bis(3-phénylpropyl)diphénylsilane
Uniqueness: Bis(9-éthyl-3-carbazolyl)diphénylsilane is unique due to the presence of the 9-ethyl-3-carbazolyl groups, which impart distinct photophysical properties and reactivity compared to other similar compounds. These properties make it particularly valuable in optoelectronic applications and advanced material synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(9-ethyl-3-carbazolyl)diphenylsilane typically involves the reaction of 9-ethyl-3-carbazole with diphenyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(9-ethyl-3-carbazolyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives. Substitution reactions can result in various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(9-ethyl-3-carbazolyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine:
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it valuable in the development of new materials with tailored properties .
Mécanisme D'action
The mechanism of action of Bis(9-ethyl-3-carbazolyl)diphenylsilane involves its ability to interact with other molecules through its silicon atom and carbazole groups. The silicon atom can form bonds with various nucleophiles, while the carbazole groups can participate in π-π interactions and other non-covalent interactions. These properties enable the compound to act as a versatile building block in the synthesis of complex molecules and materials.
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl)diphenylsilane
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
- Bis(9-xanthenyl)diphenylsilane
- Bis(diphenylmethyl)diphenylsilane
- Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
- Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane
- Bis(3-phenylpropyl)diphenylsilane
Uniqueness: Bis(9-ethyl-3-carbazolyl)diphenylsilane is unique due to the presence of the 9-ethyl-3-carbazolyl groups, which impart distinct photophysical properties and reactivity compared to other similar compounds. These properties make it particularly valuable in optoelectronic applications and advanced material synthesis.
Propriétés
Numéro CAS |
18845-50-6 |
|---|---|
Formule moléculaire |
C40H34N2Si |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
bis(9-ethylcarbazol-3-yl)-diphenylsilane |
InChI |
InChI=1S/C40H34N2Si/c1-3-41-37-21-13-11-19-33(37)35-27-31(23-25-39(35)41)43(29-15-7-5-8-16-29,30-17-9-6-10-18-30)32-24-26-40-36(28-32)34-20-12-14-22-38(34)42(40)4-2/h5-28H,3-4H2,1-2H3 |
Clé InChI |
CLXJDUDJVDWLGI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


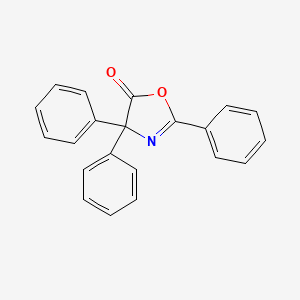


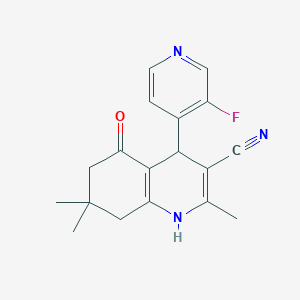



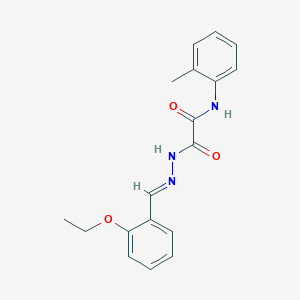

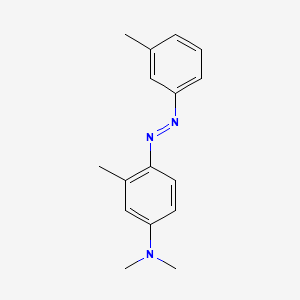
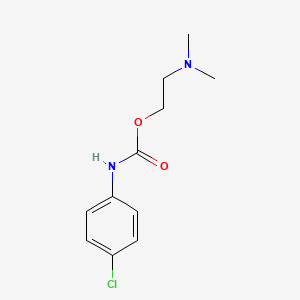
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
